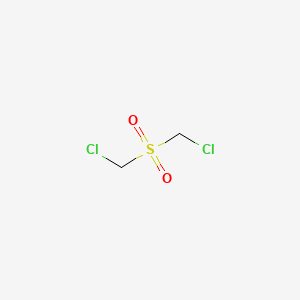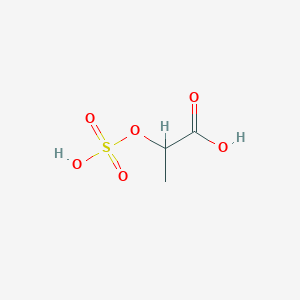
ビス(クロロメチル)スルホン
概要
説明
Bis(chloromethyl) sulfone is a versatile compound used as a precursor in the synthesis of various chemical substances. Its unique molecular structure allows it to undergo a range of chemical reactions, making it a valuable compound in organic synthesis.
Synthesis Analysis
The synthesis of bis(chloromethyl) sulfone and its derivatives involves catalyzed lithiation reactions. Gómez et al. (2005) described the DTBB-catalyzed lithiation of bis(chloromethyl) sulfone in the presence of different carbonyl compounds, leading to the formation of corresponding dihydroxy sulfones upon hydrolysis (Gómez, Maciá, Soler, & Yus, 2005). This process illustrates the reactivity of bis(chloromethyl) sulfone towards nucleophilic substitution, enabling the introduction of various functional groups into the molecule.
Molecular Structure Analysis
The molecular structure of bis(chloromethyl) sulfone derivatives has been elucidated through X-ray crystallography. These studies reveal the spatial arrangement of atoms within the molecule and the influence of substituents on its overall structure. For example, the structure of bis(methylsulfonamido) sulfone was determined, showcasing the arrangement of sulfone and sulfonamido groups (Taraba & Ẑák, 2004).
科学的研究の応用
芳香族ポリスルホンの合成
“ビス(クロロメチル)スルホン”は、芳香族ポリスルホンの合成に使用されます . これらは、主鎖にスルホン基(‒SO2‒)を含む縮合ヘテロ鎖ポリマーの一種です . これらのポリマーは、幅広い温度範囲で耐熱性と高強度特性で知られています .
高性能ポリマー
“ビス(クロロメチル)スルホン”を用いて合成された芳香族ポリスルホンは、高性能ポリマーに分類されます . これらのポリマーは、機械工学、エレクトロニクス、航空、ロボット工学、医学などのハイテク分野で使用されています .
熱安定性
“ビス(クロロメチル)スルホン”を用いて合成されたポリマーは、高い熱安定性を示し、一部の化合物は450℃までの安定性を示します .
プロトン伝導率
“ビス(クロロメチル)スルホン”は、高いプロトン伝導率を持つポリマーの合成に使用されます . このため、これらのポリマーは燃料電池やその他のエネルギー貯蔵デバイスでの用途に適しています。
有機合成
“ビス(クロロメチル)スルホン”から誘導されたものも含め、スルホンは有機合成における汎用性の高い中間体です . スルホンは、化学反応性の暫定的なモジュレーターとして使用できます .
医薬品および農薬
“ビス(クロロメチル)スルホン”から誘導されたものなど、スルホンユニットを有する分子は、医薬品や農薬などのさまざまな分野で用途が見出されています .
作用機序
Target of Action
Bis(chloromethyl) sulfone primarily targets nitroaromatics and heteroaromatics . These are chemical compounds that contain a nitro group (-NO2) and an aromatic ring or a heteroaromatic ring, respectively .
Mode of Action
The compound’s mode of action involves a process known as Vicarious Nucleophilic Substitution (VNS) . In this process, Bis(chloromethyl) sulfone acts as a nucleophile, replacing hydrogen in nitroaromatics and heteroaromatics . The reaction is facilitated by the presence of a strong base .
Biochemical Pathways
The VNS process affects the biochemical pathways of nitroaromatics and heteroaromatics . The substitution of hydrogen by Bis(chloromethyl) sulfone alters the chemical structure of these compounds, potentially affecting their downstream effects .
Result of Action
The result of the VNS process is the formation of new compounds with altered chemical structures . These new compounds may have different properties and functions compared to the original nitroaromatics and heteroaromatics .
Action Environment
The efficacy and stability of Bis(chloromethyl) sulfone’s action can be influenced by various environmental factors. For instance, the VNS process requires the presence of a strong base . Therefore, the pH of the environment can significantly affect the reaction . Additionally, Bis(chloromethyl) sulfone is moderately soluble in water , which means its action can also be influenced by the presence and concentration of water in the environment .
Safety and Hazards
将来の方向性
Recent research has focused on the development of more sustainable methods for the synthesis of sulfones . Emerging technologies are being explored for a more sustainable sulfone synthesis . The reactivity of sulfones can be modulated from an electrophilic to a nucleophilic or even a radical character by adjustment of the reaction conditions .
特性
IUPAC Name |
chloro(chloromethylsulfonyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2O2S/c3-1-7(5,6)2-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOGKEMZXNYTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190995 | |
| Record name | Bis(chloromethyl) sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37557-97-4 | |
| Record name | Bis(chloromethyl) sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037557974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(chloromethyl) sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chloro(chloromethanesulfonyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chlorophenyl)-4-[[(2-methoxy-4-nitroanilino)-sulfanylidenemethyl]hydrazo]-4-oxobutanamide](/img/structure/B1230422.png)
![1-methyl-N-[4-(4-morpholinyl)phenyl]-2-quinolinimine](/img/structure/B1230426.png)
![N-(2-furanylmethyl)-N'-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]butanediamide](/img/structure/B1230427.png)
![N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide](/img/structure/B1230428.png)

![2-amino-7-methyl-4-(5-nitro-2-furanyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B1230431.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1230433.png)

![5-Methyl-3-phenyl-7-(prop-2-enylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B1230436.png)
![1-(Cycloheptylideneamino)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1230438.png)
![2-[[(3-Methoxyanilino)-oxomethyl]-[(3-methyl-2-thiophenyl)methyl]amino]acetic acid ethyl ester](/img/structure/B1230441.png)

![12-Imino-9-methyl-10,11-dioxatricyclo[5.3.2.0~1,6~]dodecane-7,8,8-tricarbonitrile](/img/structure/B1230446.png)